molecular formula C16H14N2O2 B12893161 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 102267-86-7

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B12893161
CAS No.: 102267-86-7
M. Wt: 266.29 g/mol
InChI Key: WPDXBQPTDAHUBM-UHFFFAOYSA-N
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Description

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused pyrrole and pyridine ring system, with a phenyl group at the 6-position and a propyl group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.30 g/mol
  • CAS Number : 102267-86-7

The structure of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione features a pyrrolo-pyridine backbone, which is crucial for its biological activity and interaction with various biological targets.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. For instance, compounds synthesized based on this structure showed effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . This suggests potential applications in developing new antibacterial agents.

Anticancer Properties

Studies have demonstrated that certain derivatives possess antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapeutics .

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's stability and electronic characteristics are critical for enhancing device performance .

Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions, including Suzuki cross-coupling reactions. It facilitates the formation of biaryl compounds from aryl halides and boronic acids, showcasing its utility in synthetic organic chemistry . The efficiency of these reactions can lead to the development of more sustainable synthetic methodologies.

Case Studies and Research Findings

StudyApplicationFindings
AntibacterialDemonstrated antibacterial activity against E. coli with an MIC of 50 mg/mL.
AnticancerInduced apoptosis in cancer cell lines; potential for anticancer drug development.
Organic ElectronicsExhibited semiconductor properties suitable for OLEDs and solar cells.
CatalysisEffective catalyst in Suzuki cross-coupling reactions, enhancing synthetic efficiency.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and propyl groups at specific positions enhances its potential as a versatile scaffold for drug development and other applications.

Biological Activity

6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS Number: 102267-86-7) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2C_{16}H_{14}N_{2}O_{2}, with a molecular weight of approximately 266.295 g/mol. The compound features a pyrrolo[3,4-b]pyridine core structure, which is known for its biological activity in various pharmacological contexts.

1. Antidiabetic Activity

Research has demonstrated that derivatives of pyrrolo[3,4-b]pyridine can exhibit significant antidiabetic properties. For instance, compounds similar to 6-phenyl-3-propyl derivatives have been shown to enhance insulin sensitivity and stimulate glucose uptake in muscle and adipose tissues. A study indicated that specific substitutions on the phenyl ring significantly influenced the efficacy of these compounds in glucose metabolism .

2. Antimicrobial Activity

The antimicrobial potential of pyrrolo[3,4-b]pyridine derivatives has been explored extensively. In vitro studies have shown that certain analogs possess activity against Mycobacterium tuberculosis by inhibiting the InhA enzyme, which is crucial for mycolic acid biosynthesis. The most active derivatives reported had minimum inhibitory concentrations (MIC) of less than 25 µM .

3. Anticancer Activity

The anticancer properties of 6-phenyl-3-propyl derivatives have been investigated with promising results. These compounds have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Notably, their selectivity towards cancer cells over normal cells suggests a favorable therapeutic index .

4. Neuroprotective Effects

Emerging studies suggest that pyrrolo[3,4-b]pyridine derivatives may exhibit neuroprotective effects. These compounds appear to modulate neurotransmitter systems and could potentially serve as therapeutic agents for neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidiabetic effectsIncreased glucose uptake in muscle cells; enhanced insulin sensitivity by up to 37% in vitro.
Study BAntimicrobial activityEffective against M. tuberculosis with MIC < 25 µM; significant inhibition of InhA enzyme activity.
Study CAnticancer activityModerate cytotoxicity against ovarian cancer cells; limited toxicity to non-cancerous cells.
Study DNeuroprotective effectsModulation of neurotransmitter release; potential application in treating neurodegenerative disorders.

Safety and Toxicology

According to safety data sheets, this compound is classified with several hazard statements indicating acute toxicity if ingested (Category 4), skin irritation (Category 2), and serious eye damage (Category 2A). These safety considerations are crucial for handling and application in research settings .

Properties

CAS No.

102267-86-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6-phenyl-3-propylpyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C16H14N2O2/c1-2-6-11-9-13-14(17-10-11)16(20)18(15(13)19)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3

InChI Key

WPDXBQPTDAHUBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=O)N(C2=O)C3=CC=CC=C3)N=C1

Origin of Product

United States

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